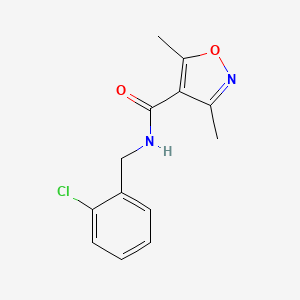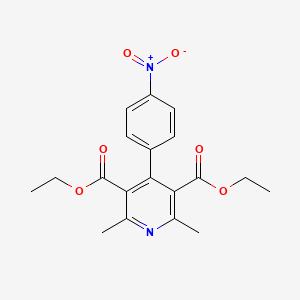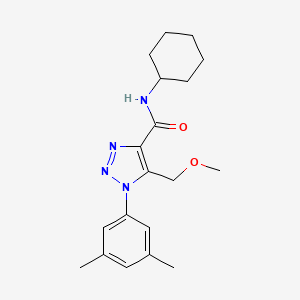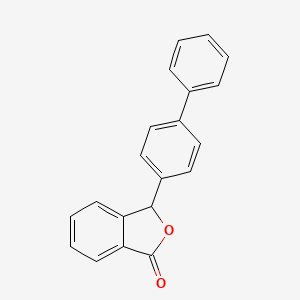![molecular formula C19H22N2O3 B5000161 N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000161.png)
N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide, commonly known as DADPMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DADPMI is a white crystalline powder that is soluble in organic solvents and water. In
Aplicaciones Científicas De Investigación
DADPMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DADPMI has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, DADPMI has been used as a building block for the synthesis of functionalized polymers and dendrimers. In catalysis, DADPMI has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity.
Mecanismo De Acción
The mechanism of action of DADPMI is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes. DADPMI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
DADPMI has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DADPMI can inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that DADPMI can reduce tumor growth, alleviate pain and inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DADPMI has several advantages for use in lab experiments. It is easy to synthesize, has high purity, and is stable under a wide range of conditions. However, DADPMI also has some limitations. It is relatively expensive compared to other chemical compounds, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DADPMI. One area of research is to further explore its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another area of research is to investigate its potential as a building block for the synthesis of functionalized polymers and dendrimers. Additionally, further studies are needed to elucidate the mechanism of action of DADPMI and to identify its molecular targets.
Métodos De Síntesis
The synthesis of DADPMI involves the reaction of 3-isoxazolecarboxylic acid with 2,6-dimethylphenol and allyl chloride in the presence of a base. The resulting compound is then reacted with N,N-diallylamine to produce DADPMI. This synthesis method has been optimized to produce high yields of DADPMI with excellent purity.
Propiedades
IUPAC Name |
5-[(2,6-dimethylphenoxy)methyl]-N,N-bis(prop-2-enyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-5-10-21(11-6-2)19(22)17-12-16(24-20-17)13-23-18-14(3)8-7-9-15(18)4/h5-9,12H,1-2,10-11,13H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAFCFPTBNJIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5000090.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5000094.png)

![5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000114.png)

![4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)isophthalic acid](/img/structure/B5000126.png)
![5-[(5-iodo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000134.png)
![4-[2-(5-bromo-2-furyl)-1-cyanovinyl]benzonitrile](/img/structure/B5000142.png)

![4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5000149.png)

![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![N-(2-{[(1-methyl-2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5000171.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)